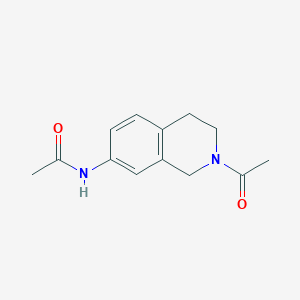

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of alkaloids known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require refluxing the reactants in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.

Reduction: This reaction can further reduce the compound to simpler amine derivatives.

Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical for cell cycle regulation and DNA synthesis, respectively.

Case Studies:

- Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an effective anticancer agent.

- Molecular Docking Studies: Computational analyses have shown favorable binding affinities to targets involved in cancer signaling pathways, indicating a mechanism of action that warrants further investigation.

Neuropharmacological Potential

The compound also shows promise in neuropharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could lead to potential applications in treating neurodegenerative diseases or psychiatric disorders.

Case Studies:

- Receptor Interaction Studies: Research has indicated that this compound may act as a modulator of neurotransmitter receptors, influencing neurological pathways.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroisoquinoline Core: This can be achieved through cyclization reactions starting from β-phenylethylamine derivatives.

- Acetylation: The core structure is then acetylated using acetic anhydride.

- Purification: The final product requires purification to enhance yield and purity.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing the efficiency of the synthesis process.

Wirkmechanismus

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features but lacking the acetyl and amide groups.

N-acyl derivatives of tetrahydroisoquinoline: These compounds share the core tetrahydroisoquinoline structure with various acyl groups attached.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to its specific acetyl and amide substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets compared to other tetrahydroisoquinoline derivatives .

Biologische Aktivität

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Structural Characteristics

The compound features a tetrahydroisoquinoline core with an acetyl group. This bicyclic structure is known for its presence in various biologically active molecules. The molecular formula is C13H15N2O with a molecular weight of approximately 219.27 g/mol. Its unique structure contributes to its pharmacological properties and interactions with biological targets.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in critical signaling pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are crucial in cancer progression .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines. The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death .

- Receptor Interaction : It may interact with neurotransmitter receptors, showing potential effects on neurological disorders by modulating receptor activity .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound has a significant inhibitory effect on the proliferation of HepG2 hepatocellular carcinoma cells with an IC50 value lower than that of standard chemotherapeutics like Doxorubicin .

- Neuroprotective Effects : A study indicated that this compound could reduce neurodegeneration in models of NMDA-lesion-induced damage by inhibiting specific receptor pathways associated with excitotoxicity .

- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to target enzymes and receptors, suggesting a strong potential for therapeutic applications in cancer and neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydroisoquinoline core with acetyl group | Anticancer activity |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide | Tetrahydroisoquinoline core with m-tolyl group | Potential enzyme inhibition |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-furan-2-carboxamide | Incorporates furan ring | Reported antitumor activity |

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-13-4-3-11-5-6-15(10(2)17)8-12(11)7-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRIPGLWCBDYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.